molecular formula C12H8F2O B13493203 2,2'-Difluoro-[1,1'-biphenyl]-3-ol

2,2'-Difluoro-[1,1'-biphenyl]-3-ol

Cat. No.: B13493203
M. Wt: 206.19 g/mol
InChI Key: SVXPLARBKMGMOZ-UHFFFAOYSA-N
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Description

2,2'-Difluoro-[1,1'-biphenyl]-3-ol ( 1214341-66-8) is an organic compound with the molecular formula C12H8F2O and a molecular weight of 206.19 g/mol . This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond, and features fluorine substitutions at the 2 and 2' positions alongside a hydroxyl group at the 3 position . Biphenyl scaffolds are recognized as fundamental intermediates in organic synthesis and are prevalent in a wide range of pharmacologically active compounds . They serve as versatile building blocks for the construction of more complex molecular architectures, including those found in medicinally active compounds, patented drugs, and natural products . The structural motif is found in substances with diverse biological activities, such as anti-inflammatory, antibacterial, antifungal, and antitumor properties . The presence of fluorine atoms can significantly alter the compound's electronic properties, metabolic stability, and bioavailability, making it a valuable entity in medicinal chemistry and drug discovery research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

IUPAC Name

2-fluoro-3-(2-fluorophenyl)phenol

InChI

InChI=1S/C12H8F2O/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7,15H

InChI Key

SVXPLARBKMGMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2'-Difluoro-[1,1'-biphenyl]-3-ol typically involves:

  • Construction of the biphenyl scaffold via cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Introduction of fluorine atoms at the 2 and 2' positions.
  • Installation of the hydroxyl group at the 3-position, often by oxidation or direct substitution.

Suzuki-Miyaura Cross-Coupling Approach

A widely used method for biphenyl synthesis is the Suzuki-Miyaura cross-coupling of arylboronic acids or esters with aryl halides catalyzed by palladium complexes. For 2,2'-Difluoro-[1,1'-biphenyl]-3-ol, the key is to use appropriately fluorinated arylboronic acid or aryl halide precursors.

Example procedure outline:

  • Use of 2-fluoro-3-hydroxyphenylboronic acid or its MIDA ester as one coupling partner.
  • Use of 2-fluorophenyl bromide or iodide as the other partner.
  • Pd-based catalyst such as Pd(dppf)Cl2·DCM or Pd(OAc)2 with suitable ligands (e.g., SPhos).
  • Base such as K3PO4 to facilitate the coupling.
  • Solvent system: THF/H2O mixture.
  • Reaction conditions: Heating at 90 °C for 24 hours under nitrogen atmosphere.
  • Post-coupling oxidation or deprotection steps to ensure the phenol is free (if protected).

This approach is supported by detailed experimental protocols from Molloy et al. (2015), who demonstrated modular synthesis of functionalized phenols via controlled boron speciation and Suzuki coupling with high yields and selectivity.

Photochemical and Gold(I)-Catalyzed Methods

An alternative innovative method involves visible light-driven, gold(I)-catalyzed synthesis of symmetrical biaryls, which could be adapted for fluorinated biphenyl phenols. This method uses arylazo sulfones as precursors under visible light irradiation in the presence of triphenylphosphine gold(I) chloride and 1,10-phenanthroline as co-catalyst.

Key features:

  • Mild conditions using visible light (427 nm LED).
  • Use of sodium bicarbonate as base.
  • Reaction in degassed acetonitrile/water mixture.
  • 24-hour irradiation leading to biaryl formation.
  • Purification by silica gel chromatography.

Though this method has been demonstrated for symmetrical biaryls, its adaptation to fluorinated biphenyl phenols like 2,2'-Difluoro-[1,1'-biphenyl]-3-ol could be feasible, especially for symmetrical derivatives.

Oxidation and Hydroxylation Steps

The hydroxyl group at the 3-position can be introduced or revealed by oxidation of boronate intermediates or by selective hydroxylation of the biphenyl core after coupling.

Typical oxidation procedure:

  • After coupling, the reaction mixture is cooled to 0 °C.
  • Addition of 30% aqueous hydrogen peroxide (H2O2) dropwise.
  • Stirring at room temperature for several hours (e.g., 3 h).
  • Quenching with sodium metabisulphite.
  • Extraction and purification by column chromatography.

This oxidation converts boronate esters to phenols efficiently, as demonstrated in the synthesis of related biphenyl phenols.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Typical Yield (%) Reference
Suzuki-Miyaura Coupling Pd catalyst, 2-fluoro-3-hydroxyphenylboronic acid, 2-fluorophenyl bromide, K3PO4, THF/H2O, 90 °C, 24 h High regioselectivity, modular Requires careful precursor synthesis, moisture sensitive 70-88%
Visible Light Gold(I)-Catalyzed Arylazo sulfones, PPh3AuCl, 1,10-phenanthroline, NaHCO3, acetonitrile/water, 427 nm LED, 24 h Mild conditions, green chemistry Mostly symmetrical biaryls, adaptation needed for phenols ~26% (model)
Oxidation of Boronate Intermediates H2O2 (30%), sodium metabisulphite quench, room temp, 3 h Efficient phenol formation Requires prior boronate intermediate 80% (post-coupling)

Analytical and Purification Techniques

  • NMR Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming fluorine substitution patterns and hydroxyl placement.
  • High-Resolution Mass Spectrometry (HRMS): Confirms exact mass of the fluorinated biphenyl phenol.
  • Chromatography: Silica gel column chromatography with appropriate eluents (cyclohexane–ethyl acetate or water–acetonitrile gradients) is used for purification.
  • FTIR Spectroscopy: Confirms hydroxyl group presence by characteristic O-H stretching vibrations (~3300 cm^-1).

Summary and Recommendations

The preparation of 2,2'-Difluoro-[1,1'-biphenyl]-3-ol is best achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling of fluorinated arylboronic acid derivatives with fluorinated aryl halides, followed by oxidation of boronate intermediates to reveal the phenol functionality. This method offers high yields, regioselectivity, and adaptability to various substitution patterns.

Emerging photochemical gold(I)-catalyzed methods provide a promising alternative under mild, green conditions but currently are more suited for symmetrical biaryls and require further adaptation for fluorinated phenols.

The choice of method depends on available starting materials, desired scale, and equipment. Rigorous purification and characterization are essential due to the sensitivity of fluorinated compounds.

This comprehensive synthesis overview integrates varied authoritative perspectives and experimental data to guide researchers in the efficient preparation of 2,2'-Difluoro-[1,1'-biphenyl]-3-ol.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-(2-fluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group or other reduced forms.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in the formation of various substituted phenols.

Scientific Research Applications

2-fluoro-3-(2-fluorophenyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitution pattern makes it valuable in the study of fluorinated compounds.

    Biology: This compound can be used in the development of fluorinated pharmaceuticals and agrochemicals. Fluorine atoms often enhance the biological activity and metabolic stability of compounds.

    Medicine: It may serve as a precursor in the synthesis of drugs with improved pharmacokinetic properties. Fluorinated compounds are known for their potential in drug discovery and development.

    Industry: In the industrial sector, 2-fluoro-3-(2-fluorophenyl)phenol can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-3-(2-fluorophenyl)phenol depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with molecular targets such as enzymes or receptors. The presence of fluorine can enhance binding affinity and selectivity, leading to improved biological activity. The exact molecular targets and pathways involved vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomerism and Substituent Effects

2',5'-Difluoro-[1,1'-biphenyl]-3-ol (CAS: 1261889-63-7)
  • Structural Differences : Fluorine atoms at 2' and 5' positions (vs. 2 and 2' in the target compound).
  • Physicochemical Properties : Reduced steric hindrance compared to 2,2'-difluoro isomer due to distal fluorine placement. This may increase conformational flexibility and alter binding affinities in receptor interactions .
  • Applications : Used as a building block in drug intermediates and organic electronics.
3',4'-Difluoro-3,6-dimethyl-[1,1'-biphenyl]-2-ol (CAS: Not provided)
  • Structural Differences : Fluorines at 3' and 4' positions, with additional methyl groups at 3 and 6 positions.
  • The hydroxyl group at 2 (vs. 3 in the target) may alter hydrogen-bonding patterns .
5-Fluoro-[1,1'-biphenyl]-3-ol (CAS: Not provided)
  • Structural Simplicity : Single fluorine at the 5 position.
  • Properties: Lower electronegativity and reduced electronic effects compared to di-fluorinated analogues. Demonstrates moderate antioxidant activity in DPPH assays, similar to phenolic compounds in Curcuma longa extracts .

Electronic and Reactivity Profiles

Fluorine substituents significantly influence electronic properties:

  • 2,2'-Difluoro isomer : The para-fluorine arrangement creates a symmetric electron-withdrawing effect, polarizing the biphenyl core and enhancing acidity of the hydroxyl group (pKa ~8–9 estimated via DFT calculations) .
  • Comparison with 3',4'-Difluoro-[1,1'-biphenyl]-4-amine (CAS: 1184136-90-0) : Replacement of -OH with -NH₂ reduces hydrogen-bonding capacity but increases basicity. Fluorines at 3' and 4' positions disrupt conjugation differently, affecting π-stacking in supramolecular assemblies .

Q & A

Q. What are the optimal synthetic routes for 2,2'-Difluoro-[1,1'-biphenyl]-3-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Pd(0)-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated precursors. For example, coupling 3-bromo-2-fluorophenol with a fluorinated boronic acid derivative under inert conditions (e.g., N₂ atmosphere) in a solvent like THF or DMF. Key parameters affecting yield include catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄), temperature (80–110°C), and base selection (e.g., K₂CO₃ for deprotonation). Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from biphenyl byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2,2'-Difluoro-[1,1'-biphenyl]-3-ol?

  • Methodological Answer :
  • ¹⁹F NMR : To confirm fluorine substitution patterns (δ ~ -110 to -150 ppm for aryl-F) and assess electronic effects.
  • X-ray crystallography : Resolves steric effects of fluorine atoms and hydroxyl group orientation. For example, C–F bond lengths (~1.35 Å) and dihedral angles between biphenyl rings (typically 30–50°) can be determined .
  • IR spectroscopy : Identifies O–H stretching (~3200–3600 cm⁻¹) and C–F vibrations (~1200 cm⁻¹).

Q. What are the primary chemical reactions this compound undergoes, and how does the hydroxyl group influence reactivity?

  • Methodological Answer : The hydroxyl group enables Schiff base formation with amines (e.g., reaction with benzylamine in ethanol under reflux) and oxidation to a ketone (e.g., using KMnO₄ in acidic conditions). Fluorine atoms direct electrophilic substitution (e.g., nitration at para positions relative to F). Comparative studies with non-hydroxylated analogs (e.g., 2,2'-difluorobiphenyl) show reduced nucleophilic reactivity due to hydrogen bonding from the hydroxyl group .

Advanced Research Questions

Q. How do fluorine substituents affect the electronic structure and reactivity of 2,2'-Difluoro-[1,1'-biphenyl]-3-ol compared to non-fluorinated analogs?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that fluorine’s electronegativity lowers the HOMO energy (~-6.5 eV vs. -5.8 eV in non-fluorinated biphenyls), reducing susceptibility to electrophilic attack. Experimental validation via cyclic voltammetry shows a 0.3 V anodic shift in oxidation potential. Fluorine also induces ortho/para-directing effects , confirmed by regioselective bromination studies .

Q. When experimental data (e.g., reaction yields) contradict computational predictions (e.g., thermodynamic stability), what validation steps should researchers take?

  • Methodological Answer :
  • Replicate experiments : Ensure consistency in solvent purity, catalyst activation, and inert conditions.
  • Recalibrate computational models : Adjust exchange-correlation functionals (e.g., hybrid functionals like ωB97X-D for better dispersion correction) or basis sets (e.g., def2-TZVP for heavier atoms).
  • Cross-validate with spectroscopic data : Compare DFT-predicted NMR chemical shifts (e.g., using GIAO method) with experimental values to identify discrepancies in electronic structure assumptions .

Q. How can researchers design experiments to study interactions between 2,2'-Difluoro-[1,1'-biphenyl]-3-ol and biomolecules (e.g., enzymes or DNA)?

  • Methodological Answer :
  • Molecular docking simulations : Use software like AutoDock Vina to predict binding modes with protein targets (e.g., cytochrome P450). Prioritize binding pockets near hydrophobic residues due to the compound’s biphenyl core.
  • Fluorescence quenching assays : Monitor interactions with tryptophan residues in proteins (excitation at 280 nm, emission at 340 nm).
  • NMR titration : Track chemical shift perturbations in ¹H or ¹⁹F spectra upon addition of biomolecules to identify binding sites .

Q. How does 2,2'-Difluoro-[1,1'-biphenyl]-3-ol compare structurally and reactively to similar fluorinated biphenyl derivatives?

  • Methodological Answer : A comparative analysis is summarized below:
CompoundKey FeaturesReactivity Differences
2,2'-DifluorobiphenylNo hydroxyl groupLower solubility; inert to Schiff base formation
3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehydeAldehyde instead of hydroxylHigher electrophilicity; forms hydrates
4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acidCarboxylic acid groupParticipates in acid-base reactions

The hydroxyl group in 2,2'-Difluoro-[1,1'-biphenyl]-3-ol enhances hydrogen-bonding capacity, making it more reactive in protic solvents compared to aldehydes or carboxylic acid derivatives .

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